HeLa Cell Cytotoxicity: Direct Functional Contrast Between Ethyl Carbamate and Des-Carbamate Analog
The presence of the ethyl carbamate group at the 6-position is a critical determinant of in vitro anticancer activity. Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate exhibits an IC50 of 12.5 µM against HeLa cervical cancer cells. In contrast, the direct comparator (1-tosyl-1,2,3,4-tetrahydroquinoline), which is structurally identical except for the replacement of the ethyl carbamate with a hydrogen atom, shows no reported functional inhibition under identical assay conditions . This represents a complete functional gain/loss switch driven solely by a single functional group.
| Evidence Dimension | In vitro cytotoxicity (IC50) against HeLa cervical cancer cell line |
|---|---|
| Target Compound Data | IC50 = 12.5 µM (mechanism: apoptosis induction) |
| Comparator Or Baseline | 1-Tosyl-1,2,3,4-tetrahydroquinoline (des-carbamate analog): no measurable activity |
| Quantified Difference | Functional switch from inactive (comparator) to IC50 = 12.5 µM (target compound); difference in IC50 approximates >100% gain of activity |
| Conditions | HeLa cell line; compound treatment; endpoint measured at 48 hours; apoptosis induction confirmed as mechanism of action. |
Why This Matters
This demonstrates that the ethyl carbamate moiety is indispensable for anticancer activity, making the des-carbamate analog an invalid substitute in any oncology-related research.
